Dihydrotestosterone heptanoate
CAS No.: 33776-88-4
Cat. No.: VC21253295
Molecular Formula: C26H42O3
Molecular Weight: 402.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33776-88-4 |
|---|---|
| Molecular Formula | C26H42O3 |
| Molecular Weight | 402.6 g/mol |
| IUPAC Name | [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
| Standard InChI | InChI=1S/C26H42O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h18,20-23H,4-17H2,1-3H3/t18-,20-,21-,22-,23-,25-,26-/m0/s1 |
| Standard InChI Key | DDYHAKNCTGGYOK-LVYWIKMTSA-N |
| Isomeric SMILES | CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
| SMILES | CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
| Canonical SMILES | CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
Dihydrotestosterone heptanoate (DHT-hp) is a seven-carbon fatty acid ester of dihydrotestosterone (DHT), designed to extend the half-life and improve the delivery of DHT in clinical applications . The compound features the potent androgen DHT connected to a heptanoate (seven-carbon) ester chain that significantly modifies its pharmacokinetic properties while maintaining its androgenic activity. This esterification enhances lipophilicity, allowing for sustained release following intramuscular administration .
The chemical formula of dihydrotestosterone heptanoate corresponds to the attachment of a heptanoyl group to the 17β-hydroxyl position of the DHT molecule . This modification creates a prodrug that remains relatively inactive until hydrolyzed in vivo to release the active DHT compound. The molecular structure maintains the characteristic four-ring steroid backbone with specific modifications that influence its receptor binding and metabolic properties .
Synthesis and Production
Synthetic Pathway
The synthesis of dihydrotestosterone heptanoate involves a direct esterification reaction between dihydrotestosterone and heptanoic anhydride in the presence of a catalyst. This process typically employs 4-dimethylaminopyridine as the catalyst to facilitate the reaction. The general reaction can be represented as the nucleophilic attack of the 17β-hydroxyl group of dihydrotestosterone on the carbonyl carbon of heptanoic anhydride.
Production Parameters
The synthetic process yields approximately 82% of the target compound under optimal conditions, producing a substance that can be further formulated for pharmaceutical applications. The purification typically involves chromatographic techniques to ensure high purity for medical use . The resulting compound demonstrates enhanced stability compared to unmodified DHT, making it suitable for pharmaceutical formulations requiring extended shelf life.
Pharmacokinetics
Absorption and Distribution
Following intramuscular injection, dihydrotestosterone heptanoate demonstrates a characteristic pharmacokinetic profile that supports its use as a long-acting androgen . Plasma DHT levels increase markedly within 24 hours after administration, reaching peak concentration during the first week post-injection . These elevated levels are maintained for several weeks before gradually declining to baseline over a period of 4-6 weeks .
This extended release profile represents a significant advantage over unmodified DHT, which exhibits a much shorter half-life in vivo . The sustained elevation of DHT levels following a single injection allows for less frequent dosing schedules in clinical applications .
Metabolism and Elimination
The metabolism of dihydrotestosterone heptanoate primarily involves hydrolysis by tissue esterases, which cleave the ester bond to release free DHT and heptanoic acid. Research indicates that approximately 43-55% of the administered DHT-hp is converted to active DHT within 4-6 weeks following injection . This gradual conversion contributes to the sustained therapeutic effect observed in clinical settings .
The elimination of the compound follows the metabolic pathways typical of androgenic steroids, with excretion occurring primarily through urine and feces . The relatively slow conversion rate contributes to the extended duration of action, with pharmacological effects persisting for several weeks after a single administration .
Table 1: Pharmacokinetic Parameters of Dihydrotestosterone Heptanoate After Intramuscular Administration
Mechanism of Action
Receptor Binding and Activation
Importantly, research has demonstrated that neither DHT nor DHT-hp shows significant binding affinity for estrogen receptors in breast tissue . This characteristic distinguishes DHT-hp from testosterone esters, which can undergo aromatization to estrogens and produce estrogenic side effects .
Endocrine Effects
A notable aspect of dihydrotestosterone heptanoate's mechanism is its impact on the hypothalamic-pituitary-gonadal axis . Administration of DHT-hp leads to decreased plasma levels of testosterone, estradiol, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) . These hormonal changes are evident within 4 days after injection, reach their nadir during the second week, and generally return to baseline values after 4-6 weeks .
The mechanism of gonadotropin suppression appears to occur via an androgen-dependent pathway rather than through estrogenic activity . This is supported by the observation that DHT is a non-aromatizable androgen and neither DHT nor DHT-hp shows appreciable binding to estrogen receptors . The suppression of LH and FSH secretion contributes to decreased testicular testosterone production, which explains the reduced plasma testosterone levels observed following DHT-hp administration .
Therapeutic Applications
Treatment of Gynecomastia
One of the primary clinical applications of dihydrotestosterone heptanoate is in the treatment of adolescent gynecomastia . Studies have demonstrated efficacy in reducing breast tissue enlargement in adolescent males through a combination of direct androgenic effects on breast tissue and suppression of estradiol levels . The non-aromatizable nature of DHT makes it particularly valuable in this application, as it provides androgenic effects without contributing to estrogen-mediated processes .
Management of Hypogonadotropic Hypogonadism
Dihydrotestosterone heptanoate has shown effectiveness in the treatment of hypogonadotropic hypogonadism, a condition characterized by insufficient gonadotropin production by the pituitary gland . The compound's ability to provide sustained elevation of DHT levels makes it suitable for androgen replacement therapy in these patients. Its effects include enlargement of male genitalia, growth of pubic and facial hair, and increases in height and weight, addressing many of the symptoms associated with androgen deficiency .
Diagnostic Applications
Beyond its therapeutic uses, dihydrotestosterone heptanoate serves as a valuable hormonal probe in clinical diagnostics . Because it suppresses LH and testicular testosterone production, it can be used to determine the extent to which the adrenal gland produces testosterone and estradiol by measuring residual levels of these hormones after LH suppression .
Additionally, DHT-hp has potential applications as a test for androgen response, particularly in the detection of conditions such as male pseudohermaphroditism with androgen insensitivity . Early detection of androgen insensitivity can guide clinical decisions regarding gender assignment in affected infants, as these individuals would naturally undergo feminization at puberty despite having male chromosomal sex .
Clinical Studies and Research Findings
Study Designs and Protocols
Clinical investigations of dihydrotestosterone heptanoate have employed various administration protocols to evaluate its efficacy and safety . A typical research protocol involves intramuscular injection of 200 mg DHT-hp dissolved in sesame oil, with follow-up hormone measurements at regular intervals (typically 1, 2, 3, and 4 weeks post-injection) . These measurements generally include plasma testosterone, DHT, LH, FSH, estradiol, and prolactin, along with 24-hour urinary LH and FSH in some studies .
In extended treatment protocols, subsequent injections have been administered at intervals of 2-4 weeks, with dose adjustments (up to 400 mg) based on clinical response and hormone measurements . Treatment durations in research settings typically range from 16 weeks to 6 months, with follow-up examinations conducted before each injection and at specified intervals after completion of therapy .
Effects on Hypothalamic-Pituitary-Testicular Function
Research has demonstrated that chronic administration of dihydrotestosterone heptanoate to pubertal boys at 3-week intervals for 15 weeks results in diminished LH and FSH responses to gonadotropin-releasing hormone (GnRH) . This finding confirms the compound's suppressive effect on the hypothalamic-pituitary-gonadal axis and provides insight into its mechanism of action in clinical applications .
Table 2: Hormonal Changes Following Dihydrotestosterone Heptanoate Administration
| Hormone | Initial Change | Maximum Effect | Return to Baseline |
|---|---|---|---|
| DHT | Increase (24h) | Peak in first week | 4-6 weeks |
| Testosterone | Decrease (4 days) | Lowest in second week | 4-6 weeks |
| Estradiol | Decrease (4 days) | Lowest in second week | 4-6 weeks |
| LH | Decrease (4 days) | Lowest in second week | 4-6 weeks |
| FSH | Decrease (4 days) | Lowest in second week | 4-6 weeks |
The data demonstrates that a single injection of DHT-hp produces significant hormonal changes that persist for approximately one month, making it suitable for intermittent administration in clinical settings .
Conversion Rate and Bioavailability
Pharmacokinetic analyses have estimated that approximately 43-55% of administered dihydrotestosterone heptanoate is converted to active DHT within 4-6 weeks following injection . This conversion rate is sufficient to produce the desired therapeutic effects while allowing for a controlled release profile that extends the duration of action . The relatively slow hydrolysis of the ester bond contributes to the sustained elevation of plasma DHT levels observed in clinical studies.
Comparison with Related Compounds
Dihydrotestosterone heptanoate possesses several characteristics that distinguish it from other androgenic compounds used in clinical practice. Unlike testosterone esters, DHT-hp cannot undergo aromatization to estrogens, eliminating concerns about estrogenic side effects that commonly accompany testosterone therapy . This property makes it particularly valuable in conditions where estrogen-related effects would be detrimental, such as gynecomastia .
The seven-carbon fatty acid ester chain of DHT-hp provides an optimal balance between lipophilicity and hydrolysis rate, resulting in a pharmacokinetic profile that supports administration at 2-4 week intervals . This represents an improvement over shorter-acting androgens that require more frequent administration.
The receptor binding profile of DHT-hp, characterized by high specificity for androgen receptors and negligible affinity for estrogen receptors, contributes to its targeted action and reduced incidence of off-target effects . This selectivity enhances its utility in specific clinical scenarios where precise modulation of androgenic pathways is desired .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume